molecular formula C12H8ClNO5S B3060846 Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate CAS No. 91041-19-9

Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate

Cat. No. B3060846
CAS RN: 91041-19-9
M. Wt: 313.71 g/mol
InChI Key: TVRAOCOTRWEDTP-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate, also known as MCNT, is a chemical compound that is widely used in scientific research. It is a member of the nitrophenyl ether class of compounds and has been found to have a range of interesting properties that make it useful for a variety of applications.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate is involved in a variety of chemical synthesis processes. For example, it is used in the synthesis of thiotetronic and α-halogenothiotetronic acids, important intermediates in chemical reactions (Corral & Lissavetzky, 1984). It also plays a role in the nitration of thiophenes, leading to the formation of 5-nitro derivatives (Shvedov, Vasil'eva, Romanova, & Grinev, 1973). Furthermore, this compound is utilized in the synthesis of various intermediates for small molecule anticancer drugs (Zhou, Wang, Xiao, Yang, & Xu, 2019).

Effects on Optical Properties and Emission

Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate is also significant in studies exploring the optical properties of compounds. It has been shown to affect the fluorescence yield and solid-state emission of poly(thiophene)s, influencing the electronic and steric effects of various functional groups (Li, Vamvounis, & Holdcroft, 2002).

Environmental Impact and Biodegradation

Environmental studies have also investigated compounds related to Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate. The biodegradation of related compounds, such as 3-methyl-4-nitrophenol, by specific microorganisms like Ralstonia sp. SJ98, is crucial for environmental decontamination and bioremediation (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

properties

IUPAC Name

methyl 3-(2-chloro-6-nitrophenoxy)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO5S/c1-18-12(15)11-9(5-6-20-11)19-10-7(13)3-2-4-8(10)14(16)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRAOCOTRWEDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377549
Record name methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91041-19-9
Record name methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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